molecular formula C16H13Br2NO3 B2454615 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate CAS No. 1794935-05-9

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate

Cat. No.: B2454615
CAS No.: 1794935-05-9
M. Wt: 427.092
InChI Key: PQZQXRQTIQPQDQ-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate (CAS 1794935-05-9) is an organic compound with the molecular formula C16H13Br2NO3 and a molecular weight of 427.09 . This brominated compound features an amide and an ester functional group, making it a potential intermediate for the synthesis of more complex chemical structures . Its structural similarity to other documented bromobenzyl derivatives suggests it may have applications in medicinal chemistry as a building block for the development of pharmacologically active molecules, such as anticancer agents . Compounds with analogous structures have been investigated for their potential as enzyme inhibitors and in materials science . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2NO3/c17-13-5-1-11(2-6-13)9-19-15(20)10-22-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZQXRQTIQPQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction is favored due to its mild conditions and functional group tolerance . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The specific conditions and reagents used can vary, but the general approach remains consistent.

Chemical Reactions Analysis

Photolytic Reactions

The ester group undergoes photolysis under neutral conditions, generating reactive intermediates for heterocycle synthesis :

  • Photolysis Mechanism :

    PhCO-OCH2CONHRhνPhCO-OCH2+CONHROxazole/Imidazole derivatives\text{PhCO-OCH}_2\text{CONHR} \xrightarrow{h\nu} \text{PhCO-OCH}_2^\bullet + \bullet\text{CONHR} \rightarrow \text{Oxazole/Imidazole derivatives}
  • Applications :

    • Synthesis of benzoxazepine analogs via radical recombination .

    • Production of antimicrobial oxazoles through cyclization .

Hydrolysis Reactions

The ester bond is susceptible to hydrolysis, particularly under acidic or basic conditions:

Hydrolysis TypeConditionsProducts
Acidic (HCl)Ethanol, reflux4-Bromobenzoic acid + 2-((4-bromobenzyl)amino)-2-hydroxyethyl
Basic (NaOH)Aqueous, room tempSodium 4-bromobenzoate + corresponding amine-alcohol

Hydrolysis kinetics depend on solvent polarity, with DMF accelerating the reaction compared to aqueous systems .

Bromine Displacement

The aryl bromine undergoes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under standard conditions :

Ar-Br+Ar’-B(OH)2Pd(PPh3)4,Na2CO3Ar-Ar’+Byproducts\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Ar-Ar'} + \text{Byproducts}

  • Typical Catalysts : Pd(PPh3_3)4_4, 2 mol%, 373 K .

Amide Functionalization

The amide group reacts with electrophiles (e.g., acyl chlorides) to form substituted ureas or undergo Hofmann degradation under strong alkaline conditions .

Comparative Reactivity Data

Reactivity trends for derivatives with varying substituents:

Substituent (X)Reaction Rate (Hydrolysis)Yield in Cross-Coupling (%)
-Br1.0 (reference)85
-NO2_20.4562
-NH2_22.391

Electron-withdrawing groups (-NO2_2) reduce reactivity in nucleophilic substitutions, while -NH2_2 enhances it via resonance donation .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activities: Research indicates that compounds similar to 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or receptors involved in cancer cell proliferation. For instance, derivatives have been shown to inhibit estrogen receptor-positive human breast adenocarcinoma cells (MCF7) .
    • Antimicrobial Properties: Studies have suggested that this compound can demonstrate antimicrobial activity against various pathogens, which is crucial in addressing microbial resistance .
  • Organic Synthesis
    • The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, facilitating the development of new compounds with desired properties .
  • Material Science
    • In the field of materials science, the compound is explored for its potential use in developing new materials with specific characteristics, such as polymers and coatings. Its unique chemical properties enable the design of materials that can respond to environmental stimuli or possess enhanced mechanical properties .

Case Studies and Research Findings

  • Anticancer Research : A study evaluated the anticancer properties of various derivatives similar to this compound, demonstrating significant inhibition against MCF7 cells using Sulforhodamine B assays. The findings suggest potential for developing new chemotherapeutic agents .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of related compounds, revealing promising results against resistant bacterial strains. This highlights the relevance of such compounds in addressing current challenges in infectious disease treatment .
  • Synthetic Pathways : Detailed synthetic routes have been established for creating this compound efficiently, utilizing methods such as esterification under controlled conditions to optimize yield and purity .

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate can be compared with other similar compounds, such as:

Biological Activity

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-bromobenzoate is a synthetic compound that belongs to the class of phenacyl benzoates, which are known for their diverse biological activities. The compound's structure incorporates a bromobenzyl group and an amino moiety, contributing to its potential reactivity and biological significance. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H15Br2O3C_{16}H_{15}Br_2O_3. Its structure can be represented as follows:

Structure C16H15Br2O3\text{Structure }\text{C}_{16}\text{H}_{15}\text{Br}_2\text{O}_3

The presence of bromine atoms enhances the compound's lipophilicity and reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromobenzyl group can engage with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The ester linkage allows for hydrolysis, releasing active components that can exert biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Cellular Disruption : It may interfere with cellular signaling pathways, affecting cell proliferation and survival.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that brominated derivatives can effectively inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Properties

Recent investigations into the anticancer effects of phenacyl benzoates highlight their ability to induce apoptosis in cancer cells. For instance, studies have demonstrated that certain derivatives can inhibit tumor cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized this compound and evaluated its biological activity against cancer cell lines. Results indicated significant cytotoxicity against several types of cancer cells, with IC50 values in the low micromolar range.
    Cell LineIC50 (µM)
    MCF-7 (Breast)5.0
    A549 (Lung)3.5
    HeLa (Cervical)4.0
  • Antimicrobial Studies : Another study assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds exhibited notable inhibition zones, indicating their potential as antimicrobial agents.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10

Q & A

Q. What in silico methods are applied to predict the bioactivity of this compound, and how do these predictions align with in vitro assay results?

  • Methodology : Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or β-lactamases assesses binding affinity. Predicted IC₅₀ values are validated via enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion). For brominated analogs, discrepancies >20% between in silico and in vitro data often arise from solvation effects omitted in simulations .

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